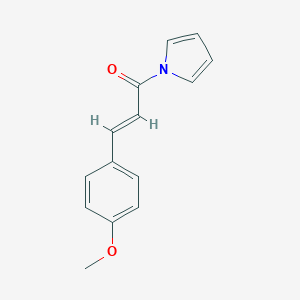

1-(4-Methoxycinnamoyl)pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQCQQOHSTKU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Methoxycinnamoyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(4-Methoxycinnamoyl)pyrrole. This molecule is of significant interest due to the well-documented biological activities of its constituent moieties, pyrrole (B145914) and 4-methoxycinnamic acid, which suggest potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This document details a feasible synthetic protocol, predicted analytical data for characterization, and a proposed mechanism of action based on relevant signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the exploration of new therapeutic agents.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, cinnamic acid and its derivatives are known for their diverse pharmacological effects, such as antioxidant and anti-inflammatory activities. The conjugation of these two pharmacophores into a single molecule, this compound, presents an intriguing candidate for drug development. This guide outlines a detailed methodology for its synthesis and provides a comprehensive set of predicted characterization data to aid in its identification and purification. Furthermore, a potential anti-inflammatory signaling pathway is proposed to guide future biological investigations.

Synthesis of this compound

The synthesis of this compound can be achieved via an N-acylation reaction, a common and effective method for forming amide bonds. This procedure is adapted from a general method for the synthesis of pyrrole-cinnamate hybrids.[1]

Experimental Protocol: N-Acylation of Pyrrole

Materials:

-

Pyrrole

-

4-Methoxycinnamoyl chloride

-

Triethylamine (B128534) (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (B109758) (CH2Cl2)

-

Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of pyrrole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 mmol).

-

The reaction mixture is stirred under an argon atmosphere at room temperature.

-

A solution of 4-methoxycinnamoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the pyrrole solution over a period of 15 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL).

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

Characterization Data (Predicted)

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane |

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d, J=15.6 Hz | 1H | H-β (Cinnamoyl) |

| 7.50 | d, J=8.8 Hz | 2H | H-2', H-6' (Aromatic) |

| 7.20 | t, J=2.2 Hz | 2H | H-2, H-5 (Pyrrole) |

| 6.90 | d, J=8.8 Hz | 2H | H-3', H-5' (Aromatic) |

| 6.40 | d, J=15.6 Hz | 1H | H-α (Cinnamoyl) |

| 6.30 | t, J=2.2 Hz | 2H | H-3, H-4 (Pyrrole) |

| 3.85 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O (Amide) |

| 161.5 | C-4' (Aromatic) |

| 145.0 | C-β (Cinnamoyl) |

| 130.0 | C-2', C-6' (Aromatic) |

| 127.0 | C-1' (Aromatic) |

| 122.0 | C-2, C-5 (Pyrrole) |

| 118.0 | C-α (Cinnamoyl) |

| 114.5 | C-3', C-5' (Aromatic) |

| 112.0 | C-3, C-4 (Pyrrole) |

| 55.5 | -OCH₃ |

Predicted FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic, Olefinic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1680 | Strong | C=O stretch (Amide) |

| 1600, 1510, 1450 | Strong | C=C stretch (Aromatic, Olefinic) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1170 | Strong | C-N stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 227 | 100 | [M]⁺ (Molecular ion) |

| 161 | 80 | [M - C₄H₄N]⁺ (Loss of pyrrole) |

| 134 | 60 | [M - C₄H₄NCO]⁺ (Loss of pyrrolylcarbonyl) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl fragment) |

| 66 | 30 | [C₄H₄N]⁺ (Pyrrole fragment) |

Visualizations

Synthesis Workflow

Caption: Synthetic scheme for this compound.

Proposed Anti-Inflammatory Signaling Pathway

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates the proposed mechanism by which this compound may inhibit inflammation.

Caption: Proposed TLR4/NF-κB inhibitory pathway.

Discussion

The synthetic route presented is robust and utilizes readily available starting materials and reagents. The N-acylation reaction is a high-yielding transformation, and the purification can be readily achieved using standard chromatographic techniques. The predicted characterization data provides a useful benchmark for researchers to confirm the identity and purity of the synthesized this compound.

The proposed anti-inflammatory mechanism, centered on the inhibition of the TLR4/NF-κB signaling cascade, is based on the known activities of cinnamoyl derivatives. This pathway is a key regulator of the inflammatory response, and its inhibition is a validated strategy for the development of anti-inflammatory drugs. Future studies should focus on validating this proposed mechanism through in vitro and in vivo assays, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in response to inflammatory stimuli in the presence and absence of the title compound.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and investigation of this compound. The detailed synthetic protocol, along with the predicted analytical data, will facilitate its preparation and characterization. The proposed anti-inflammatory mechanism offers a clear direction for future biological evaluation. The unique combination of the pyrrole and 4-methoxycinnamoyl moieties makes this compound a promising candidate for further investigation as a potential therapeutic agent.

References

Chemical properties and structure of 1-(4-Methoxycinnamoyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxycinnamoyl)pyrrole is a naturally occurring compound found in Piper nigrum L.[1]. As a derivative of both pyrrole (B145914) and cinnamic acid, it holds potential for significant biological activity, drawing interest from the fields of medicinal chemistry and drug development. Pyrrole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of this compound. It also explores its potential biological activities and associated signaling pathways based on the known effects of structurally related molecules.

Chemical Structure and Properties

This compound possesses a central pyrrole ring N-acylated with a 4-methoxycinnamoyl group. This structure combines the electron-rich aromatic character of the pyrrole ring with the conjugated system of the cinnamoyl moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | 1-( (2E)-3-(4-methoxyphenyl)prop-2-enoyl)-1H-pyrrole | N/A |

| CAS Number | 736140-70-8 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Natural Source | Piper nigrum L. | [1] |

| Storage | Store at 2-8°C. For long-term storage, aliquots in DMSO can be stored at -20°C for up to two weeks. | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 (d, J ≈ 15.5 Hz) | Doublet | 1H | Cinnamate H-β |

| ~7.5 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic H (ortho to -CH=CH) |

| ~7.0-7.2 (m) | Multiplet | 2H | Pyrrole H-α |

| ~6.9 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| ~6.5 (d, J ≈ 15.5 Hz) | Doublet | 1H | Cinnamate H-α |

| ~6.2-6.4 (m) | Multiplet | 2H | Pyrrole H-β |

| 3.85 (s) | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~161 | Aromatic C-OCH₃ |

| ~145 | Cinnamate C-β |

| ~130 | Aromatic C (ortho to -CH=CH) |

| ~127 | Aromatic C (ipso) |

| ~122 | Pyrrole C-α |

| ~118 | Cinnamate C-α |

| ~115 | Aromatic C (ortho to -OCH₃) |

| ~112 | Pyrrole C-β |

| ~55.5 | -OCH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (Aromatic/Vinylic) |

| ~2950-2850 | C-H stretch (Aliphatic -OCH₃) |

| ~1680-1660 | C=O stretch (Amide I) |

| ~1600, 1510, 1450 | C=C stretch (Aromatic/Vinylic) |

| ~1250 | C-O stretch (Aryl ether) |

| ~1170 | C-N stretch |

| ~980 | =C-H bend (trans-alkene) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 227 | [M]⁺ |

| 161 | [M - C₄H₄N]⁺ (Loss of pyrrole) |

| 134 | [CH=CHC₆H₄OCH₃]⁺ |

| 121 | [C₆H₄OCH₃]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole) |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the acylation of pyrrole with 4-methoxycinnamoyl chloride. This is a standard procedure for the formation of N-acylpyrroles.

Experimental Protocol: Synthesis of this compound

-

Preparation of 4-Methoxycinnamoyl Chloride:

-

To a solution of 4-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-methoxycinnamoyl chloride, which can be used directly in the next step.

-

-

Acylation of Pyrrole:

-

Dissolve pyrrole (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0°C.

-

Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise and stir the mixture for 30 minutes at 0°C to form the sodium salt of pyrrole.

-

Add a solution of 4-methoxycinnamoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.

-

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the activities of related pyrrole derivatives suggest potential anticancer and anti-inflammatory properties.

Anticancer Activity

Pyrrole derivatives have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.

Caption: Postulated anticancer mechanism via EGFR/VEGFR inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity

Many pyrrole-containing compounds exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and a vehicle control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin (B15479496) Measurement: After a set incubation period, measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

This compound is a molecule of interest due to its natural origin and the established biological activities of its constituent chemical moieties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and testable hypotheses regarding its potential anticancer and anti-inflammatory activities and mechanisms. Further investigation into this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Initial Biological Screening of 1-(4-Methoxycinnamoyl)pyrrole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. The 1-(4-methoxycinnamoyl)pyrrole scaffold combines two privileged structures: the pyrrole (B145914) ring, a core component of numerous FDA-approved drugs with diverse activities, and the cinnamoyl moiety, which is prevalent in natural products known for their anti-inflammatory and anticancer properties.[1][2][3]

This technical guide outlines a logical and efficient workflow for the initial in vitro biological screening of novel this compound derivatives. The proposed screening cascade targets three primary areas of significant therapeutic interest: oncology, inflammation, and infectious diseases.

Proposed Biological Screening Cascade

The rationale for the proposed screening areas stems from the known bioactivities of the parent scaffolds.

-

Anticancer Activity: Pyrrole-containing compounds are integral to various anticancer agents, acting through mechanisms such as kinase inhibition and apoptosis induction.[4][5][6] Chalcones and their derivatives, which share structural similarity with the cinnamoyl group, are known to inhibit tubulin polymerization and show potent cytotoxic effects against various cancer cell lines.[7][8]

-

Anti-inflammatory Activity: Cinnamic acid derivatives and related phenylpropanoids have demonstrated significant anti-inflammatory effects, often by modulating key signaling pathways like NF-κB.[9][10] Furthermore, several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin, are based on a pyrrole scaffold, typically targeting cyclooxygenase (COX) enzymes.[11][12]

-

Antimicrobial Activity: The pyrrole nucleus is a common feature in compounds exhibiting potent antibacterial and antifungal properties.[13][14][15]

The following diagram illustrates a standard workflow for the initial biological evaluation of a newly synthesized compound library.

Quantitative Data Presentation

For effective analysis and comparison, all quantitative results from the primary screens should be organized into clear, concise tables. The following tables are templates for presenting the data obtained from the proposed assays.

Table 1: Anticancer Activity (MTT Assay) Summary of the cytotoxic effects of this compound derivatives against various human cancer cell lines after 72 hours of exposure. Doxorubicin is used as a positive control.

| Compound ID | Substitution (R) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| Derivative 1 | H | >100 | 85.2 ± 4.1 | 91.5 ± 6.3 |

| Derivative 2 | 4-Cl | 45.1 ± 3.2 | 33.7 ± 2.5 | 50.1 ± 4.8 |

| Derivative 3 | 4-OCH₃ | 22.8 ± 1.9 | 15.4 ± 1.1 | 28.3 ± 2.2 |

| Doxorubicin | N/A | 0.8 ± 0.05 | 0.5 ± 0.03 | 0.9 ± 0.07 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Anti-inflammatory Activity (LPS-Induced TNF-α Inhibition) Inhibitory effects of derivatives on TNF-α production in LPS-stimulated RAW 264.7 macrophages. Dexamethasone is used as a positive control.

| Compound ID | Concentration (µM) | % Inhibition of TNF-α | IC₅₀ (µM) |

| Derivative 1 | 10 | 15.6 ± 2.1 | >50 |

| Derivative 2 | 10 | 48.2 ± 3.5 | 11.2 ± 0.9 |

| Derivative 3 | 10 | 65.7 ± 4.0 | 5.8 ± 0.4 |

| Dexamethasone | 1 | 92.1 ± 2.8 | 0.08 ± 0.01 |

| Data are presented as mean ± standard deviation. |

Table 3: Antimicrobial Activity (Broth Microdilution) Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal strains.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | >128 | >128 | 64 |

| Derivative 2 | 32 | 64 | 16 |

| Derivative 3 | 16 | 32 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

| N/A: Not Applicable. |

Detailed Experimental Protocols

Anticancer Screening: MTT Cell Viability Assay

This protocol assesses the ability of the compounds to reduce the viability of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.[9][16]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Screening: Inhibition of LPS-Induced TNF-α Production

This assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][17]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Mouse TNF-α ELISA kit

-

Cell lysis buffer for cytotoxicity assessment (e.g., MTT or LDH assay)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of medium and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[17]

-

Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only control. Determine IC₅₀ values.

Antimicrobial Screening: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][13][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well U-bottom plates

-

Test compounds dissolved in DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Mechanistic Insights: Relevant Signaling Pathways

The anti-inflammatory activity of cinnamoyl derivatives is often attributed to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which culminates in the activation of the transcription factor NF-κB.[9] NF-κB orchestrates the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Screening for the inhibition of this pathway can provide valuable mechanistic insights.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and Synthesis of Novel Cinnamoylpyrrole Compounds: A Technical Guide for Drug Development Professionals

Abstract

The hybridization of natural product scaffolds to create novel chemical entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. This whitepaper provides an in-depth technical overview of the discovery and synthesis of novel cinnamoylpyrrole compounds, a promising class of molecules exhibiting significant anti-inflammatory and anticancer activities. We present a comprehensive analysis of their synthesis, biological evaluation, and underlying mechanisms of action, with a focus on their modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction

The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Similarly, the cinnamoyl moiety, derived from cinnamic acid, is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The molecular hybridization of these two pharmacophores has given rise to a novel class of cinnamoylpyrrole compounds with potent and multi-target biological activities.[2][4] This guide delves into the synthesis of these hybrid molecules, summarizes their biological activities with quantitative data, provides detailed experimental protocols for their evaluation, and explores their mechanistic basis of action by visualizing key signaling pathways.

Synthesis of Cinnamoylpyrrole Compounds

The synthesis of cinnamoylpyrrole derivatives can be achieved through various strategic approaches. A common and effective method involves a multi-step synthesis commencing with the formation of a pyrrole core, followed by its functionalization with a cinnamoyl group.

Synthesis of the Pyrrole Scaffold

A versatile and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions to yield the corresponding pyrrole.

A key precursor for many cinnamoylpyrroles are chalcones, which are α,β-unsaturated ketones. These can be synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone in the presence of a base. The resulting chalcone (B49325) can then be converted to a 1,4-dicarbonyl intermediate, which is then cyclized to form the pyrrole ring.

Hybridization with the Cinnamoyl Moiety

Once the pyrrole scaffold is obtained, the cinnamoyl group is typically introduced via an acylation reaction. This is commonly achieved by reacting the pyrrole with cinnamoyl chloride in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[2]

Biological Activity and Quantitative Data

Cinnamoylpyrrole compounds have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their biological activity is often attributed to their ability to interact with multiple cellular targets.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory action of these compounds is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[2][4] The inhibitory activities of several novel cinnamoylpyrrole hybrids are summarized in the table below.

| Compound | sLOX IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrrole 1 | 51.5 | - | [2] |

| Pyrrole 2 | 7.5 | - | [2] |

| Hybrid 5 | 30 | 0.55 | [2][4] |

| Hybrid 6 | 27.5 | 7.0 | [2][4] |

| Hybrid 7 | 35 | 7.2 | [2] |

Table 1: In vitro inhibitory activity of selected pyrrole and cinnamoylpyrrole hybrids against soybean lipoxygenase (sLOX) and cyclooxygenase-2 (COX-2).

Anticancer Activity

Cinnamoylpyrrole derivatives have also shown promising cytotoxic activity against various cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis.

| Compound | Cell Line | Activity | Reference |

| Compound 3e | U87MG (Glioblastoma) | 86% cytotoxicity at 25 µg/mL | [5] |

| Compound 3e | SHSY-5Y (Neuroblastoma) | 84% cytotoxicity at 25 µg/mL | [5] |

| Compound 2c | U87MG (Glioblastoma) | 81% cytotoxicity at 25 µg/mL | [5] |

| Compound 2c | SHSY-5Y (Neuroblastoma) | 82% cytotoxicity at 25 µg/mL | [5] |

Table 2: Anticancer activity of selected cinnamoyl derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative cinnamoylpyrrole hybrid and for key biological assays used to evaluate its activity.

General Procedure for the Synthesis of Pyrrole-Cinnamate Hybrids

This protocol is adapted from a previously published procedure.[2]

-

Dissolve the Pyrrole Derivative: In a dry round-bottom flask under an argon atmosphere, dissolve the desired pyrrole derivative (1.0 mmol) in dry dichloromethane (B109758) (4 mL).

-

Add Base and Catalyst: To the solution, add triethylamine (0.7 mmol) and 4-(dimethylamino)pyridine (0.1 mmol).

-

Prepare Cinnamoyl Chloride Solution: In a separate flask, dissolve cinnamoyl chloride (0.7 mmol) in dry dichloromethane (2 mL).

-

Add Cinnamoyl Chloride: Add the cinnamoyl chloride solution dropwise to the pyrrole mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

In Vitro COX-2 Inhibition Assay

The following is a general protocol for determining the COX-2 inhibitory activity of test compounds.

-

Prepare Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, and a solution of the substrate (e.g., arachidonic acid).

-

Incubate Enzyme and Inhibitor: In a microplate, add the COX-2 enzyme solution to each well, followed by the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.

-

Stop Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantify Product: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate IC50: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

In Vitro Soybean Lipoxygenase (sLOX) Inhibition Assay

This protocol outlines a common method for assessing sLOX inhibition.[2]

-

Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare a buffer solution (e.g., borate (B1201080) buffer), a solution of the sLOX enzyme, and a solution of the substrate (linoleic acid).

-

Incubate Enzyme and Inhibitor: In a quartz cuvette, mix the buffer, sLOX enzyme solution, and the test compound at various concentrations. Incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate Reaction: Add the linoleic acid solution to the cuvette to start the reaction.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the conjugated diene product.

-

Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without inhibitor).

-

Determine IC50: The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamoylpyrrole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cinnamoylpyrrole compounds are often linked to their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in many chronic inflammatory diseases and cancers. Cinnamoyl compounds have been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by cinnamoylpyrrole compounds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer. Cinnamoyl derivatives have been reported to interfere with this pathway.

Caption: Cinnamoylpyrrole compounds targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The discovery and preclinical development of novel cinnamoylpyrrole compounds follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for cinnamoylpyrrole drug discovery.

Conclusion and Future Directions

Cinnamoylpyrrole hybrids represent a promising class of therapeutic agents with potent anti-inflammatory and anticancer activities. Their multi-target nature, particularly their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, makes them attractive candidates for further development. The synthetic strategies outlined in this guide provide a robust framework for generating diverse libraries of these compounds for structure-activity relationship studies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(4-Methoxycinnamoyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(4-Methoxycinnamoyl)pyrrole, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted and comparative spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are based on established prediction models and analysis of structurally similar compounds. These values provide a robust framework for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent, such as CDCl₃, are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | d | 1H | H-α (alkene) |

| ~7.6 - 7.4 | d | 2H | H-2', H-6' (aromatic) |

| ~7.2 - 7.0 | m | 2H | H-2, H-5 (pyrrole) |

| ~7.0 - 6.8 | d | 2H | H-3', H-5' (aromatic) |

| ~6.5 - 6.3 | d | 1H | H-β (alkene) |

| ~6.3 - 6.1 | m | 2H | H-3, H-4 (pyrrole) |

| ~3.85 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~161 | C-4' (aromatic) |

| ~145 | C-α (alkene) |

| ~130 | C-2', C-6' (aromatic) |

| ~127 | C-1' (aromatic) |

| ~122 | C-2, C-5 (pyrrole) |

| ~118 | C-β (alkene) |

| ~114 | C-3', C-5' (aromatic) |

| ~112 | C-3, C-4 (pyrrole) |

| ~55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100 - 3000 | Medium | C-H | Aromatic and Alkene Stretch |

| ~2950 - 2850 | Medium | C-H | Aliphatic (-OCH₃) Stretch |

| ~1680 - 1650 | Strong | C=O | Amide I band (carbonyl stretch) |

| ~1600 | Medium | C=C | Aromatic and Alkene Stretch |

| ~1510 | Strong | Aromatic | C=C Stretch |

| ~1250 | Strong | C-O | Aryl Ether Stretch |

| ~1170 | Strong | C-N | Amide III band |

| ~980 | Strong | C-H | Alkene out-of-plane bend (trans) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectrum for this compound under electron ionization (EI) conditions is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 227 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₄H₅N]⁺ (Loss of pyrrole) |

| 133 | [C₉H₉O]⁺ (4-methoxycinnamoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference. For ¹H NMR, integrate the signals to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection : Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Analysis : Analyze the resulting spectrum, identifying characteristic absorption bands and comparing them to known functional group frequencies.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1][2] The sample is vaporized in the ion source.[1][2]

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[1][2][3] This causes the molecules to ionize and fragment.[1][2][3]

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[3]

-

Detection : Detect the separated ions, generating a mass spectrum that plots ion intensity versus m/z.

-

Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification, purity assessment, and structural confirmation of this and similar compounds in a drug discovery and development context.

References

Unveiling the Enigma: An In-depth Technical Guide on the Putative Natural Sources of 1-(4-Methoxycinnamoyl)pyrrole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxycinnamoyl)pyrrole is a fascinating molecular scaffold, combining the pharmacologically significant pyrrole (B145914) ring with a methoxycinnamoyl moiety, a common feature in numerous bioactive natural products. Despite extensive investigation of phytochemical literature, no definitive evidence has been found to confirm the isolation of this compound from a natural source. This technical guide, therefore, aims to provide a comprehensive overview of structurally related compounds that are known to occur in nature, their biosynthesis, and established experimental protocols for their isolation. This information is intended to serve as a valuable resource for researchers interested in the potential natural occurrence or synthesis of this and related compounds.

Structurally Related Natural Products: A Tale of Two Moieties

The structure of this compound is a conjugate of a pyrrole ring and 4-methoxycinnamic acid. While this specific combination remains elusive in nature, both constituent parts are well-represented in a variety of natural products.

Cinnamoyl Amides in the Plant Kingdom

Cinnamoyl amides are a widespread class of secondary metabolites in plants, recognized for their diverse biological activities.[1] They are particularly abundant in the Piper genus (black pepper and long pepper), where they contribute to the characteristic pungent taste and medicinal properties of these spices.[2][3][4] These compounds typically consist of a cinnamic acid derivative, such as ferulic acid, p-coumaric acid, or sinapic acid, linked to an amine via an amide bond. The amine moiety can be a simple alkylamine, a polyamine, or a heterocyclic amine like piperidine (B6355638) or pyrrolidine.[1][2]

Several amides isolated from Piper species, such as piperine (B192125) and piplartine, incorporate a piperidine ring.[5][6] While direct N-cinnamoylpyrroles are not commonly reported, the prevalence of cinnamoyl amides in Piper and other plant families suggests that the biosynthetic machinery for their formation is widespread.[1][7][8]

Pyrrole Alkaloids: Simple Structures with Potent Activities

The pyrrole ring is a fundamental structural motif in a vast array of natural products, from the complex tetrapyrroles like heme and chlorophyll (B73375) to simpler pyrrole alkaloids.[9][10] Simple pyrrole-containing natural products have been isolated from various sources, including marine organisms, insects, and microorganisms.[10]

Biosynthesis of Related Natural Products

Understanding the biosynthetic pathways of cinnamoyl amides and pyrrole alkaloids can provide insights into the potential for the natural synthesis of this compound.

Biosynthesis of Cinnamoyl Amides

The biosynthesis of cinnamoyl amides in plants generally starts from the amino acid phenylalanine.[1][10] Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to produce various cinnamic acid derivatives, including 4-methoxycinnamic acid. These acids are then activated to their corresponding Coenzyme A (CoA) esters. The final step involves the condensation of the cinnamoyl-CoA ester with an amine, a reaction catalyzed by an acyltransferase.[1][11][12]

Below is a generalized biosynthetic pathway for cinnamoyl amides.

Caption: Generalized biosynthetic pathway of cinnamoyl amides.

Biosynthesis of the Pyrrole Ring

The biosynthesis of the pyrrole ring can occur through several pathways depending on the organism and the specific compound. One common pathway involves the cyclization of precursors derived from the Krebs cycle and amino acid metabolism. For instance, in the biosynthesis of prodigiosin (B1679158) in Serratia marcescens, the pyrrole ring is formed from proline.

A simplified representation of a potential biosynthetic route to a pyrrole nucleus is depicted below.

Caption: Simplified schematic for the biosynthesis of a pyrrole ring.

Representative Experimental Protocol: Isolation of Cinnamoyl Amides from Piper longum

As this compound has not been isolated from a natural source, a specific protocol for its extraction cannot be provided. However, the following is a representative protocol for the isolation of cinnamoyl amides from the fruits of Piper longum (long pepper), which can be adapted for the search of related compounds in other plant materials.[5][13]

Table 1: Experimental Protocol for Isolation of Cinnamoyl Amides

| Step | Procedure |

| 1. Plant Material Preparation | Dried fruits of Piper longum are ground into a fine powder. |

| 2. Extraction | The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 48 hours. The methanolic extract is then concentrated under reduced pressure to yield a crude extract. |

| 3. Fractionation | The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate. |

| 4. Column Chromatography | The chloroform fraction, typically rich in amides, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. |

| 5. Further Purification | Fractions showing similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual compounds. |

| 6. Structure Elucidation | The structures of the isolated compounds are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS). |

Conclusion

While the natural occurrence of this compound remains to be established, the study of structurally related cinnamoyl amides and pyrrole alkaloids provides a solid foundation for future research. The biosynthetic pathways for these related compounds suggest that the formation of this compound in nature is plausible, although it may be a minor constituent or produced under specific environmental or developmental conditions. The experimental protocols outlined in this guide offer a starting point for researchers aiming to explore the phytochemical landscape for this and other novel bioactive compounds. Further investigation into the phytochemistry of a wider range of plant species, particularly those known to produce diverse amides, may yet reveal the natural sources of this intriguing molecule.

References

- 1. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jetir.org [jetir.org]

- 7. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. phytojournal.com [phytojournal.com]

The Diverse Biological Activities of Pyrrole Alkaloids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Pyrrole (B145914) alkaloids, a diverse and structurally complex class of natural products, have garnered significant attention in the scientific community for their wide array of biological activities. These nitrogen-containing heterocyclic compounds, isolated from a variety of terrestrial and marine organisms, exhibit a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of pyrrole alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antimicrobial Activity

Pyrrole alkaloids have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. This activity is particularly noteworthy in an era of increasing antibiotic resistance, driving the search for novel therapeutic leads.

Many marine-derived pyrrole alkaloids, such as those from the genus Agelas, have shown potent antimicrobial effects. For instance, nakamurine B, a pyrrole-2-carboxamide from the sea sponge Agelas nakamurai, exhibited weak inhibitory effects against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 60 µg/mL[1]. More complex pyrrole-imidazole alkaloids, also found in marine sponges, are a significant source of antibacterial and antibiofilm compounds[2]. Synthetic analogs of these natural products are being developed to enhance their efficacy and explore their structure-activity relationships[2].

Pyrrolizidine (B1209537) alkaloids, a subclass of pyrrole alkaloids, have also been investigated for their antimicrobial properties. A novel synthetic pyrrolizidine alkaloid, PA-1, demonstrated strong antibacterial activity against a panel of six bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, with MIC values ranging from 0.0039 to 0.025 mg/mL[3]. This compound also showed antifungal activity against Aspergillus niger and Candida albicans at similar concentrations[3]. Other naturally occurring pyrrolizidine alkaloids, such as 9-angeloylretronecine, supinine, and lasiocarpine, have shown activity against Bacillus subtilis, Candida tropicalis, and Aspergillus niger at a concentration of 50 mg/mL[3].

Table 1: Antimicrobial Activity of Selected Pyrrole Alkaloids

| Compound | Organism | Activity | Value | Reference |

| Nakamurine B | Candida albicans | MIC | 60 µg/mL | [1] |

| PA-1 (synthetic) | S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa | MIC | 0.0039 - 0.025 mg/mL | [3] |

| PA-1 (synthetic) | A. niger, C. albicans | MIC | 0.0039 - 0.025 mg/mL | [3] |

| 9-Angeloylretronecine, Supinine, Lasiocarpine | Bacillus subtilis, Candida tropicalis, Aspergillus niger | Inhibition | at 50 mg/mL | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the pyrrole alkaloids is a fundamental measure of their antimicrobial potency. A standard method for its determination is the broth microdilution assay.

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Inflammation is a critical physiological response, but its dysregulation is implicated in numerous diseases. Several pyrrole alkaloids have been identified as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators.

Pyrrolizidine alkaloids isolated from Madhuca pasquieri have demonstrated anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells[3][4]. For instance, heliotrine (B1673042), heliotrine N-oxide, 7-angeloylsincamidine N-oxide, and europine (B191236) inhibited NO production with IC50 values of 52.4, 85.1, 105.1, and 7.9 µM, respectively[3][5]. The inhibition of NO, a key inflammatory mediator, suggests a direct modulatory effect on inflammatory pathways.

Some fused pyrrole compounds have shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[6]. For example, rutaecarpine, a quinazolinocarboline alkaloid containing a pyrrole moiety, is a known COX-2 inhibitor[6]. Synthetic pyrrolopyridines and pyrrolopyridopyrimidines have also been developed and screened for their ability to inhibit pro-inflammatory cytokines, with some compounds showing promising activity[6][7].

Table 2: Anti-inflammatory Activity of Selected Pyrrolizidine Alkaloids

| Compound | Assay | Cell Line | Activity | Value (IC50) | Reference |

| Heliotrine | LPS-induced NO production | RAW 264.7 | Inhibition | 52.4 µM | [3][5] |

| Heliotrine N-oxide | LPS-induced NO production | RAW 264.7 | Inhibition | 85.1 µM | [3][5] |

| 7-Angeloylsincamidine N-oxide | LPS-induced NO production | RAW 264.7 | Inhibition | 105.1 µM | [3][5] |

| Europine | LPS-induced NO production | RAW 264.7 | Inhibition | 7.9 µM | [3][5] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The quantification of nitric oxide production in cell culture is commonly performed using the Griess assay, which measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Caption: Workflow for the Griess assay to measure NO production.

Anticancer Activity

The development of novel anticancer agents is a major focus of modern drug discovery, and pyrrole alkaloids have emerged as a promising scaffold for the design of new chemotherapeutics[8][9]. Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms of action are diverse, targeting key cellular processes such as cell cycle progression, apoptosis, and signal transduction[8][10].

Pyrrole-containing compounds have been shown to target microtubule polymerization, various kinases, and histone deacetylases[8][10]. For instance, sunitinib, a pyrrole indolin-2-one derivative, is an FDA-approved kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors[11]. Streptopyrroles isolated from marine-derived actinomycetes have displayed cytotoxic activities against multiple tumor cell lines, with GI50 values in the low micromolar range[12].

Pyrrolizidine alkaloids have also been investigated for their anticancer potential, although their inherent hepatotoxicity presents a significant challenge[3]. Some of these compounds, however, have demonstrated cytotoxic effects against cancer cells[13]. The development of synthetic pyrrole derivatives continues to be an active area of research, with the aim of optimizing anticancer activity while minimizing toxicity[10][14].

Table 3: Cytotoxic Activity of Selected Pyrrole Alkaloids

| Compound | Cell Line | Activity | Value (GI50) | Reference |

| Streptopyrrole B (1) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |

| Streptopyrrole (3) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |

| Streptopyrrole (5) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |

| Monocrotaline | Hepatocellular carcinoma cells | Cytotoxicity | - | [13] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [ouci.dntb.gov.ua]

- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

Physicochemical Properties of Substituted Cinnamoyl Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The cinnamoyl scaffold, a core structure in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth analysis of the key physicochemical properties of substituted cinnamoyl compounds, detailed experimental protocols for their determination, and an overview of their interaction with critical signaling pathways relevant to drug action.

Core Physicochemical Properties and Their Impact on Drug-Likeness

The "drug-likeness" of a compound is often assessed using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity.[3] For substituted cinnamoyl compounds, careful selection of substituents on the phenyl ring and modifications to the acrylic acid moiety are crucial for optimizing these properties.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.[4] For oral drug candidates, a logP value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[5] The shake-flask method remains the gold standard for experimental logP determination.[1][6]

Solubility

Aqueous solubility is paramount for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.[7] Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[8][9]

Chemical Stability

The chemical stability of a drug substance is its ability to resist chemical change or degradation over time. Stability studies are essential for determining a drug's shelf-life and storage conditions.[10] These studies typically involve exposing the compound to various stress conditions, such as different pH values, temperatures, and oxidative stress.

Data on Physicochemical Properties of Substituted Cinnamoyl Compounds

The following tables summarize quantitative data on the physicochemical properties of various substituted cinnamoyl derivatives, compiled from the scientific literature. These tables are intended to provide a comparative overview to guide substituent selection in drug design.

Table 1: Lipophilicity and Molecular Weight of Selected Substituted Cinnamic Acids

| Compound | Substituent | Molecular Weight ( g/mol ) | Calculated logP | Reference |

| Cinnamic acid | H | 148.16 | 2.13 | [11] |

| p-Coumaric acid | 4-OH | 164.16 | 1.58 | [11] |

| Caffeic acid | 3,4-(OH)₂ | 180.16 | 1.15 | [11] |

| Ferulic acid | 4-OH, 3-OCH₃ | 194.18 | 1.63 | [11] |

| Sinapinic acid | 4-OH, 3,5-(OCH₃)₂ | 224.21 | 1.77 | [11] |

| 2-Chlorocinnamic acid | 2-Cl | 182.60 | 2.89 | [12] |

| 4-Nitrocinnamic acid | 4-NO₂ | 193.15 | 2.21 | [11] |

Table 2: In Silico ADME-T Properties of a Cinnamoyl Piperidinyl Acetate (B1210297) Derivative (Compound 5b)

| Parameter | Value | Reference |

| Lipinski's Rule of 5 | Compliant | [12] |

| GSK Rule | Compliant | [12] |

| Plasma Protein Binding (PPB) | 96.297% | [12] |

| Volume of Distribution (VDss) | 0.992 L/kg | [12] |

| CYP2D6 Substrate | No | [12] |

| CYP1A2 Inhibitor | No | [12] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard procedures for determining logP, solubility, and chemical stability.

Determination of Lipophilicity: The Shake-Flask Method for logD

The shake-flask method is the traditional and most reliable technique for measuring the distribution coefficient (logD), which is the logP at a specific pH.[6]

Materials:

-

Test compound

-

1-Octanol (B28484) (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of the aqueous buffer and 1-octanol.

-

Securely cap the tubes and place them on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

After shaking, centrifuge the tubes to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the 1-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the logD using the following formula: logD = log₁₀ ( [Concentration in 1-octanol] / [Concentration in aqueous buffer] )

Determination of Aqueous Solubility: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[13][14]

Materials:

-

Test compound in DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (nephelometer or UV spectrophotometer)

Procedure:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentration.

-

Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 hours at 25°C).

-

Measure the solubility. This can be done by:

-

Nephelometry: Measure the light scattering caused by any precipitate formed.

-

Direct UV Assay: After centrifugation or filtration to remove undissolved compound, measure the UV absorbance of the supernatant in a UV-transparent plate.

-

-

Quantify the solubility by comparing the measurement to a standard curve of the compound prepared in a solvent system where it is fully soluble.

Assessment of Chemical Stability

Chemical stability is evaluated by subjecting the compound to stress conditions and monitoring its degradation over time.[10][15]

Materials:

-

Test compound

-

Aqueous buffers of different pH values (e.g., pH 2, 7, 12)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator

-

HPLC-UV or LC-MS system

Procedure:

-

Prepare solutions of the test compound in the different stress condition media (e.g., various pH buffers, hydrogen peroxide solution).

-

Prepare a control solution of the compound in a non-degrading solvent.

-

Incubate the stress solutions and a control at a specified temperature (e.g., 40°C) for a set period (e.g., 24 hours).

-

At designated time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by a stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration to assess its stability under each condition.

Interaction with Key Signaling Pathways

Substituted cinnamoyl compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several natural compounds have been shown to inhibit this pathway, making it a key target for anticancer drug discovery.[7]

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by cinnamoyl compounds.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses.[18] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Cinnamaldehyde and related compounds have been reported to inhibit NF-κB activation.[13]

Caption: The canonical NF-κB signaling pathway and potential inhibitory mechanisms of cinnamoyl compounds.

Conclusion

The physicochemical properties of substituted cinnamoyl compounds are pivotal to their development as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, solubility, and stability are essential for optimizing their ADME profiles and ensuring clinical success. The strategic modification of the cinnamoyl scaffold, guided by the principles outlined in this guide, will continue to be a fruitful approach for the discovery of novel drugs targeting a multitude of diseases. The interplay between these physicochemical characteristics and the modulation of key signaling pathways like PI3K/Akt/mTOR and NF-κB underscores the importance of an integrated approach in modern drug discovery.

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. www3.paho.org [www3.paho.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

The Nexus of Structure and Activity: A Deep Dive into 1-(4-Methoxycinnamoyl)pyrrole Analogs

For Researchers, Scientists, and Drug Development Professionals